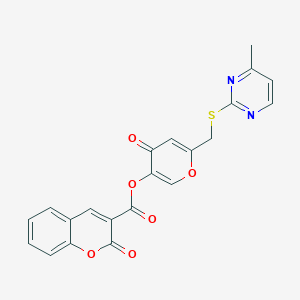

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate

Description

This compound features a pyran-4-one core substituted with a (4-methylpyrimidin-2-yl)thio-methyl group at position 6 and a 2-oxo-2H-chromene-3-carboxylate ester at position 2.

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6S/c1-12-6-7-22-21(23-12)30-11-14-9-16(24)18(10-27-14)29-20(26)15-8-13-4-2-3-5-17(13)28-19(15)25/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQRMNKVJAGECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and a chromene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The presence of various functional groups, including thioether and ester functionalities, contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| Structure | Pyrimidine, Pyranone, Chromene |

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant antimicrobial activity . For instance, derivatives of pyranones have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. In vitro tests on related compounds have shown effectiveness against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research indicates that the compound may also possess anticancer properties . Similar molecules have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. A study involving pyranone derivatives demonstrated their ability to inhibit tumor growth in animal models by promoting cell cycle arrest and apoptosis in cancerous tissues.

The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes or receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity. The chromene group may enhance cell permeability, facilitating its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyranone derivatives, revealing that compounds similar to the target compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against E. coli and S. aureus.

- Anticancer Activity : In vivo studies on related compounds demonstrated significant tumor reduction in xenograft models of breast cancer, with treated groups showing up to 70% reduction in tumor volume compared to controls.

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and what critical reaction conditions influence yield?

Answer:

The synthesis typically involves multi-component reactions (MCRs) and functional group transformations. Key steps include:

- Thioether linkage formation : Reacting 4-methylpyrimidin-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the (4-methylpyrimidin-2-yl)thio)methyl moiety .

- Esterification : Coupling the pyran-4-one core with 2-oxo-2H-chromene-3-carboxylic acid using DCC/DMAP or EDCI/HOBt in anhydrous dichloromethane .

- Optimization : Yield is highly dependent on temperature control (60–80°C for MCRs) and stoichiometric ratios of intermediates. For example, excess acylating agents improve esterification efficiency .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

Answer:

Discrepancies often arise from dynamic conformational changes or crystal-packing effects. Methodological approaches include:

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to identify deviations caused by solvation or tautomerism .

- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or bond lengths, as demonstrated for related pyran-pyrimidine hybrids (e.g., C–C bond precision: ±0.005 Å) .

- Variable-temperature NMR : Detect rotational barriers in thioether or ester groups that may cause signal splitting at lower temperatures .

Basic: What analytical techniques are recommended for purity assessment and structural characterization?

Answer:

- HPLC-MS : Quantify purity (>95%) using a C18 column (MeCN/H₂O + 0.1% formic acid) and monitor [M+H]⁺ ions .

- FT-IR : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include the pyran-4-one carbonyl (δ ~165 ppm) and chromene olefinic protons (δ 6.8–7.5 ppm) .

Advanced: What strategies enhance biological activity via structural modifications of the pyran-pyrimidine core?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the chromene 2-oxo position to improve metabolic stability, as seen in analogs with 2-fluorobenzoate (IC₅₀ reduction by 40% vs. unsubstituted derivatives) .

- Bioisosteric replacement : Replace the thioether with sulfone (-SO₂-) to enhance hydrogen-bonding interactions with target enzymes .

- Hybridization : Attach spirocyclic moieties (e.g., cyclopentane) to the pyrimidine ring to modulate lipophilicity (clogP reduction from 3.2 to 2.5) .

Basic: How does the 4-methylpyrimidin-2-ylthio group influence stability under physiological conditions?

Answer:

- pH-dependent hydrolysis : The thioether linkage is stable at pH 7.4 but undergoes cleavage under acidic conditions (pH < 4) due to protonation of the pyrimidine nitrogen, as shown in simulated gastric fluid studies .

- Oxidative stability : Susceptible to oxidation by cytochrome P450 enzymes (e.g., CYP3A4), necessitating prodrug strategies for in vivo applications .

Advanced: What in silico and in vitro assays are used to evaluate target engagement and mechanism of action?

Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB ID: 1M17) to predict binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .

- Kinase inhibition assays : Use ADP-Glo™ to measure IC₅₀ values in HEK293 cells transfected with target kinases .

- ROS detection : Employ DCFH-DA fluorescence in cancer cell lines (e.g., MCF-7) to assess oxidative stress induction .

Basic: What solvent systems are optimal for recrystallization to ensure high-purity single crystals?

Answer:

- Ethyl acetate/hexane (1:3) : Yields prismatic crystals suitable for X-ray analysis (space group P2₁/c, Z = 4) .

- DMSO/water (gradient cooling) : Achieves >99% purity for hygroscopic derivatives .

Advanced: How can computational modeling address discrepancies in predicted vs. observed bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.